molecular formula C14H14N4O2 B2507337 6-Amino-4-(3-furanyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 330834-09-8

6-Amino-4-(3-furanyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B2507337
CAS No.: 330834-09-8
M. Wt: 270.292
InChI Key: MTHBXTRAXHPTSN-UHFFFAOYSA-N
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Description

6-Amino-4-(3-furanyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a chemical compound of significant interest in medicinal chemistry and drug discovery. It belongs to the 1,4-dihydropyrano[2,3-c]pyrazole class of heterocycles, which are recognized as a privileged scaffold due to their wide spectrum of biological activities . These compounds are frequently synthesized via efficient, one-pot multicomponent reactions (MCRs), making them accessible for the development of diverse compound libraries . While specific data for this isomer is limited, research on structurally analogous molecules provides strong evidence of its potential research value. Notably, a close analogue has been identified as a potent calcium channel blocker, demonstrating significant vasorelaxant and antihypertensive effects in preclinical studies by inhibiting L-type calcium channels, a key mechanism for cardiovascular research . Furthermore, the 1,4-dihydropyrano[2,3-c]pyrazole core has been investigated for its role in targeted protein degradation, with specific derivatives acting as potent and selective inhibitors of the deubiquitinase USP7 . Inhibition of USP7 is a promising strategy in oncology research, as it can lead to the stabilization of tumor suppressor proteins like p53 and is being explored for the treatment of various cancers and immunological disorders . This compound, with its furanyl and propyl substituents, serves as a versatile intermediate for researchers exploring structure-activity relationships in these and other therapeutic areas. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

6-amino-4-(furan-3-yl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2/c1-2-3-10-12-11(8-4-5-19-7-8)9(6-15)13(16)20-14(12)18-17-10/h4-5,7,11H,2-3,16H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTHBXTRAXHPTSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-(3-furanyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can be achieved through a one-pot multicomponent reaction. This involves the reaction of ethyl 3-oxobutanoate, hydrazine hydrate, five-membered heterocyclic aldehydes (such as furfural), and malononitrile in the presence of a catalytically active ionic liquid medium like [BMIM]BF4 at 70–75°C for 110–120 minutes . This method offers excellent yields, a straightforward protocol, and mild reaction conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the one-pot multicomponent reaction described above. The use of environmentally friendly solvents and catalysts, as well as optimization of reaction conditions to maximize yield and minimize waste, would be key considerations in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-(3-furanyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of 6-amino-4-(3-furanyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. Research indicates that derivatives of this compound exhibit significant activity against both Gram-positive and Gram-negative bacterial strains.

Case Study: Antibacterial Screening

  • Method : Compounds were synthesized via multicomponent reactions and screened against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
  • Results : The synthesized compounds showed inhibition zones ranging from 15 to 31 mm at a concentration of 50 μg/well. Notably, some derivatives outperformed standard antibiotics like ciprofloxacin and ampicillin in terms of minimum inhibitory concentration (MIC) values .
CompoundGram-positive Activity (mm)Gram-negative Activity (mm)MIC (μg/mL)
Compound 12d15–2716–3112.5–50
Ciprofloxacin21–2331–326.25–12.5

Anticancer Research

The compound has also been investigated for its potential anticancer properties. Specific derivatives have been shown to inhibit the growth of cancer cell lines through various mechanisms.

Case Study: Anticancer Activity

  • Research Focus : The impact of the compound on specific cancer cell lines was evaluated.
  • Findings : Some derivatives demonstrated cytotoxic effects on cancer cells, suggesting that they may act as effective agents in cancer therapy by inducing apoptosis or inhibiting cell proliferation .

Ubiquitin-Specific Protease Inhibition

Another promising application of this compound is its role as an inhibitor of ubiquitin-specific protease 7 (USP7), which is implicated in various diseases including cancer.

Case Study: USP7 Inhibition

  • Study Overview : A patent outlines the use of this compound in inhibiting USP7, indicating its potential as a therapeutic agent for diseases associated with dysregulated protein degradation.
  • Implications : Inhibition of USP7 can lead to increased levels of tumor suppressor proteins, providing a novel approach to cancer treatment .

Mechanism of Action

The mechanism of action of 6-Amino-4-(3-furanyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to exhibit good binding energy against human epidermal growth factor receptor protein, suggesting its potential role in inhibiting cancer cell proliferation . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Physical and Spectral Properties

Table 1: Comparative Data on Selected Analogs
Compound (Reference) Substituents (Position 4) Alkyl Group (Position 3) Yield Melting Point (°C) Purity Notable Spectral Data
Target Compound 3-Furanyl Propyl - - - -
6-Amino-4-(2-chlorophenyl)-3-methyl () 2-Chlorophenyl Methyl 80% 170.7–171.2 - ¹H NMR: δ 11.49 (s, NH)
6-Amino-4-(4-chloro-5-methoxyphenyl)-3-methyl () 4-Chloro-5-methoxyphenyl Methyl 44% - 99.66% HRMS: [M+H]⁺ 519.1627
6-Amino-4-(2-hydroxyphenyl)-3-methyl () 2-Hydroxyphenyl Methyl - - - IR: 3613 cm⁻¹ (O-H)
6-Amino-4-(pyridin-4-yl)-3-phenyl () Pyridin-4-yl Phenyl 89% - - DFT-optimized structure

Observations :

  • Chlorophenyl and methoxyphenyl derivatives exhibit distinct NMR shifts due to electron-withdrawing (-Cl) and donating (-OCH₃) effects.
  • The 2-hydroxyphenyl analog () shows strong O-H stretching in IR (3613 cm⁻¹), absent in non-hydroxylated analogs .
  • Pyridin-4-yl substituents () introduce nitrogen-based resonance, altering ¹³C NMR signals compared to purely aromatic groups .

Biological Activity

6-Amino-4-(3-furanyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a compound of significant interest in medicinal chemistry due to its unique structural properties and promising biological activities. With a molecular formula of C14H14N4O2 and a molecular weight of approximately 270.29 g/mol, this compound features a dihydropyrano-pyrazole framework that enhances its potential as a therapeutic agent.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly as an inhibitor of ubiquitin-specific protease 7 (USP7) . USP7 plays a crucial role in various cellular processes, including protein degradation and gene expression regulation. Inhibition of USP7 has implications for cancer therapy and other diseases where this protease is involved .

Key Biological Activities:

  • Inhibition of USP7 : The compound's ability to inhibit USP7 suggests it may alter the stability of target proteins by preventing their deubiquitination, impacting cell proliferation and apoptosis .
  • Anti-inflammatory and Analgesic Properties : Compounds in this class have also shown promise in reducing inflammation and pain, further underscoring their therapeutic potential .

Synthesis and Structure

The synthesis of this compound typically involves multi-step synthetic protocols. The unique furan substitution pattern contributes to its reactivity and interaction with biological systems .

Comparative Analysis with Related Compounds

Several structurally similar compounds have been identified, which demonstrate varying biological activities. Below is a comparison table highlighting some of these compounds:

Compound NameMolecular FormulaKey Features
6-Amino-4-(2-furyl)-3-propyl-1,4-dihydropyrano(2,3-c)pyrazole-5-carbonitrileC14H14N4O2Similar structure but differs by furan substitution position
6-Amino-4-(3-furanyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrileC12H10N4O2Methyl substitution alters biological activity
6-Amino-4-[4-(diethylamino)phenyl]-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrileC18H22N4O2Incorporates a phenyl group that may enhance lipophilicity

Case Studies and Research Findings

Numerous studies have explored the biological activity of pyrazole derivatives, including those similar to this compound:

  • Antibacterial Activity : In a study assessing the antibacterial properties of various pyrazole derivatives against Gram-positive and Gram-negative bacteria, certain compounds exhibited inhibition zones comparable to standard antibiotics like ciprofloxacin . The results indicated that the synthesized compounds showed moderate antibacterial activity with MIC values ranging from 20 to 150 μg/mL.
  • Anticancer Potential : Another study focused on the role of USP7 inhibitors in cancer therapy highlighted the potential of compounds like this compound in targeting cancer progression through modulation of protein stability .

Q & A

Q. What are the standard synthetic protocols for preparing this compound?

The compound is synthesized via multicomponent reactions (MCRs) involving hydrazine hydrate, ethyl acetoacetate, substituted aldehydes (e.g., 3-furanyl derivatives), and malononitrile. Catalysts such as tetra-nn-butylammonium bromide (TBAB, 10 mol%) or ionic liquids (e.g., [Et3_3NH][HSO4_4]) are used to enhance reaction efficiency. Reactions typically proceed under reflux in aqueous or ethanol/water mixtures (1:1 v/v), yielding products in 25–30 minutes. Purification involves recrystallization from ethanol .

Q. How is structural characterization performed post-synthesis?

Key methods include:

  • Spectroscopy : IR (C≡N stretch at ~2200 cm1^{-1}), 1^{1}H/13^{13}C NMR (e.g., aromatic protons at δ 7.51 ppm for bromophenyl derivatives), and TOF-MS for molecular ion confirmation .
  • X-ray crystallography : Single crystals grown in DMSO or ethanol confirm bond distances (e.g., C–N = 1.371 Å) and triclinic crystal systems (space group P1P1) .
  • Melting points : Reported ranges (e.g., 179–180°C for bromophenyl derivatives) validate purity .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields and purity?

  • Catalyst screening : Ionic liquids (e.g., [Et3_3NH][HSO4_4]) reduce reaction times to 2 hours with yields up to 89% compared to TBAB .
  • Solvent systems : Ethanol/water (1:1 v/v) minimizes side products vs. pure aqueous media .
  • Temperature control : Room-temperature MCRs avoid thermal degradation of sensitive substituents (e.g., methoxy groups) .

Q. How are spectral data contradictions resolved during structural confirmation?

  • Cross-validation : X-ray diffraction resolves ambiguities in NMR assignments (e.g., distinguishing pyran vs. pyrazole ring protons) .
  • 2D NMR : COSY and HSQC clarify coupling patterns for overlapping signals (e.g., diastereotopic methyl groups) .
  • Comparative analysis : Align observed 13^{13}C shifts (e.g., C=O at 160.9 ppm) with literature values for analogous compounds .

Q. What methodological considerations are critical in bioactivity assays?

  • Purity standards : HPLC (≥95% purity) ensures reliable biological data .
  • Solubility : DMSO is preferred for in vitro assays (50 mg/mL stock solutions) .
  • Assay design : Cytotoxicity studies (e.g., MTT assays) and DNA-binding evaluations (fluorescence quenching) require negative controls (e.g., untreated cells) and dose-response curves .

Q. How does substituent variation (e.g., aryl groups) impact crystallographic parameters?

  • Steric effects : Bulky substituents (e.g., 3,4,5-trimethoxyphenyl) increase unit cell volume (V=851.05V = 851.05 Å3^3) vs. smaller groups .
  • Hydrogen bonding : Amino and nitrile groups form intermolecular H-bonds (N–H···N), stabilizing crystal packing .

Q. What green chemistry approaches improve sustainability in synthesis?

  • Solvent selection : Water as a solvent reduces toxicity .
  • Catalyst recycling : Ionic liquids like [Et3_3NH][HSO4_4] can be reused for 3–5 cycles without yield loss .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for derivatives?

  • Purification methods : Recrystallization solvents (ethanol vs. DMSO) affect purity and melting ranges .
  • Polymorphism : XRPD identifies crystalline vs. amorphous forms, explaining variability .

Q. Why do some studies report lower bioactivity despite structural similarity?

  • Stereochemistry : Enantiomeric impurities (e.g., R/SR/S isomers) reduce binding affinity to targets .
  • Substituent electronic effects : Electron-withdrawing groups (e.g., –NO2_2) may hinder membrane permeability .

Methodological Tables

Q. Table 1. Comparative Yields Under Different Catalytic Conditions

CatalystSolventTime (min)Yield (%)Reference
TBABH2_2O3075–85
[Et3_3NH][HSO4_4]EtOH/H2_2O12089

Q. Table 2. Key Crystallographic Data

ParameterValue (Å/°)Compound DerivativeReference
Unit cell volume851.053,4,5-Trimethoxyphenyl
C–N bond length1.3713-Furanyl

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Amino-4-(3-furanyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Reactant of Route 2
6-Amino-4-(3-furanyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

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